molecular formula C6H14N2O B11755103 [(Oxan-2-yl)methyl]hydrazine

[(Oxan-2-yl)methyl]hydrazine

Cat. No.: B11755103
M. Wt: 130.19 g/mol
InChI Key: IKOUNHFXBLUOMN-UHFFFAOYSA-N
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Description

[(Oxan-2-yl)methyl]hydrazine (IUPAC name: oxolan-2-ylmethylhydrazine) is a hydrazine derivative featuring a tetrahydropyran (oxane) ring linked to a hydrazine group via a methylene bridge. Its molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol (free base) or 189.09 g/mol as the dihydrochloride salt . The oxane ring contributes to its stereoelectronic properties, enhancing stability compared to simpler hydrazine derivatives. This compound is primarily utilized in synthetic organic chemistry, particularly in the preparation of heterocyclic scaffolds via cyclization reactions . Safety data indicate that its dihydrochloride form requires careful handling, though specific toxicity profiles remain less documented compared to methyl hydrazine derivatives .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

oxan-2-ylmethylhydrazine

InChI

InChI=1S/C6H14N2O/c7-8-5-6-3-1-2-4-9-6/h6,8H,1-5,7H2

InChI Key

IKOUNHFXBLUOMN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxan-2-yl)methyl]hydrazine typically involves the reaction of hydrazine with a suitable precursor containing the tetrahydropyran ring. One common method is the reaction of tetrahydropyran-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

Tetrahydropyran-2-carboxaldehyde+Hydrazine hydrate[(Oxan-2-yl)methyl]hydrazine\text{Tetrahydropyran-2-carboxaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{[(Oxan-2-yl)methyl]hydrazine} Tetrahydropyran-2-carboxaldehyde+Hydrazine hydrate→[(Oxan-2-yl)methyl]hydrazine

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of [(Oxan-2-yl)methyl]hydrazine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated by distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[(Oxan-2-yl)methyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized products such as oxan-2-ylmethyl oxides.

    Reduction: Reduced products like hydrazine derivatives.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

[(Oxan-2-yl)methyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(Oxan-2-yl)methyl]hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, which may inhibit specific enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Hydrazine derivatives are structurally diverse, with variations in substituents influencing reactivity, biological activity, and physicochemical properties. Below is a systematic comparison of [(oxan-2-yl)methyl]hydrazine with key analogues:

Structural and Physicochemical Properties
Compound Molecular Formula Key Structural Features Boiling Point/Solubility Stability
[(Oxan-2-yl)methyl]hydrazine C₆H₁₄N₂O Oxane ring, methyl-hydrazine linkage Not reported; dihydrochloride salt is water-soluble Stable in acidic conditions
Methyl benzyl hydrazine C₈H₁₂N₂ Benzyl group, methyl-hydrazine Higher lipophilicity Prone to auto-oxidation
[(5-Methylfuran-2-yl)methyl]hydrazine C₆H₁₀N₂O Furan ring, methyl-hydrazine Likely lower boiling point Reactive due to aromatic furan
Methyl hydrazine CH₃NHNH₂ Simple alkyl-hydrazine 87°C (boiling point) Highly hygroscopic, volatile

Key Observations :

  • The oxane ring in [(oxan-2-yl)methyl]hydrazine enhances steric stability and water solubility (as dihydrochloride) compared to methyl hydrazine .
  • Methyl benzyl hydrazine exhibits greater lipophilicity, favoring membrane penetration in biological systems, but suffers from oxidative instability .
  • Furan-based derivatives (e.g., [(5-methylfuran-2-yl)methyl]hydrazine) are more reactive due to the electron-rich furan ring, enabling applications in heterocyclic synthesis .

Key Observations :

  • [(Oxan-2-yl)methyl]hydrazine is synthesized efficiently via alkylation, contrasting with bis(sulfonyl)hydrazines , which require sulfonation steps .
  • Hydrazide derivatives (e.g., coumarin-based) often utilize hydrazine hydrate for cyclocondensation, enabling access to bioactive heterocycles .

Key Observations :

  • Bis(sulfonyl)hydrazines are superior alkylating agents with reduced off-target toxicity compared to classical nitrogen mustards .
  • Methyl hydrazine ’s high toxicity limits its therapeutic use, though it remains industrially significant .
  • The oxane ring in [(oxan-2-yl)methyl]hydrazine may mitigate reactivity-driven toxicity, but pharmacological data are lacking .

Biological Activity

[(Oxan-2-yl)methyl]hydrazine, also known as [(Oxan-2-yl)methyl]hydrazine dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Research indicates that [(Oxan-2-yl)methyl]hydrazine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Activity : It has also been investigated for its antimicrobial properties, showing effectiveness against various pathogenic microorganisms.

The mechanisms through which [(Oxan-2-yl)methyl]hydrazine exerts its biological effects are under investigation. Its structural characteristics suggest potential interactions with various biological targets, including proteins and nucleic acids. The compound's ability to form covalent bonds with nucleophilic sites on these macromolecules may lead to modulation or inhibition of their functions, contributing to its therapeutic potential.

Case Studies and Experimental Data

  • Anticancer Studies : In vitro studies have demonstrated that [(Oxan-2-yl)methyl]hydrazine can induce apoptosis in cancer cell lines. For instance, a study observed significant reductions in cell viability in treated cancer cells compared to controls, suggesting a dose-dependent effect.
  • Antimicrobial Efficacy : A series of tests conducted against bacterial strains revealed that [(Oxan-2-yl)methyl]hydrazine exhibits notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating effective inhibition at relatively low concentrations.
  • Toxicological Assessments : Toxicity studies have been essential in understanding the safety profile of [(Oxan-2-yl)methyl]hydrazine. In animal models, doses were evaluated for their effects on body weight and organ health over extended periods. Results indicated that while some toxicity was observed at high doses, lower doses were well tolerated .

Comparative Analysis with Similar Compounds

To better understand the unique properties of [(Oxan-2-yl)methyl]hydrazine, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Features
Methyl HydrazineAnticancer, GenotoxicKnown for its toxicity and carcinogenic potential .
HydralazineAntihypertensiveDirect mutagenicity observed in bacterial systems .
ProcarbazineAnticancerRequires metabolic activation for efficacy; known mutagen .

Future Directions in Research

Further research is warranted to elucidate the specific biochemical pathways affected by [(Oxan-2-yl)methyl]hydrazine. Ongoing studies aim to:

  • Investigate the compound's interaction with specific molecular targets.
  • Explore its potential synergistic effects when combined with other therapeutic agents.
  • Assess long-term safety and efficacy through clinical trials.

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